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molecular formula C11H20O2 B8341791 5-Methyl-4-hexenoic acid tert-butyl ester

5-Methyl-4-hexenoic acid tert-butyl ester

Cat. No. B8341791
M. Wt: 184.27 g/mol
InChI Key: PZEHIIDDSBRRPK-UHFFFAOYSA-N
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Patent
US05470845

Procedure details

To a stirred solution of 20.0 mL (142 mmol) of diisopropylamine in 160 mL of THF under argon at -10° C. was added a solution of 56 mL (140 mmol) of 2.5M n-butyllithium in hexane at a rate to keep the temperature below 0° C. The resulting light yellow solution was stirred 15 min and to this reaction mixture was added 20 mL (115 mmol) of HMPA. After an additional 10 min, the reaction was cooled to -75° C. and 18.8 mL (140 mmol) of 1,1-dimethylethanol, acetate ester was added at a rate to keep the temperature below -60° C. The resulting colorless solution was stirred for 30 min and 20 g (134 mmol) of 4-bromo-2-methyl-2-butene was added over 10 min. The reaction was stirred at -75° C. for 6 h and then warmed to room temperature. After 16 h, the reaction was quenched with saturated ammonium chloride solution, extracted twice with ether, dried (MgSO4) and evaporated. Purification by distillation (b.p. 64°-67° C. @ 6 mmHg) gave title compound as a colorless oil, 20.1 g, 82% yield.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
18.8 mL
Type
reactant
Reaction Step Three
[Compound]
Name
acetate ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 g
Type
reactant
Reaction Step Four
Yield
82%

Identifiers

REACTION_CXSMILES
C(N[CH:5]([CH3:7])C)(C)C.C([Li])CCC.CN(P(N(C)C)(N(C)C)=[O:17])C.[CH3:24][C:25]([CH3:28])([OH:27])[CH3:26].Br[CH2:30][CH:31]=[C:32]([CH3:34])[CH3:33]>C1COCC1.CCCCCC>[CH3:33][C:32]([CH3:34])=[CH:31][CH2:30][CH2:7][C:5]([O:27][C:25]([CH3:28])([CH3:26])[CH3:24])=[O:17]

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
56 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
160 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
CN(C)P(=O)(N(C)C)N(C)C
Step Three
Name
Quantity
18.8 mL
Type
reactant
Smiles
CC(C)(O)C
Name
acetate ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
20 g
Type
reactant
Smiles
BrCC=C(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-75 °C
Stirring
Type
CUSTOM
Details
The resulting light yellow solution was stirred 15 min and to this reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 0° C
WAIT
Type
WAIT
Details
After an additional 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the temperature below -60° C
STIRRING
Type
STIRRING
Details
The resulting colorless solution was stirred for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
The reaction was stirred at -75° C. for 6 h
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature
WAIT
Type
WAIT
Details
After 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with saturated ammonium chloride solution
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Purification
DISTILLATION
Type
DISTILLATION
Details
by distillation (b.p. 64°-67° C. @ 6 mmHg)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC(=CCCC(=O)OC(C)(C)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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